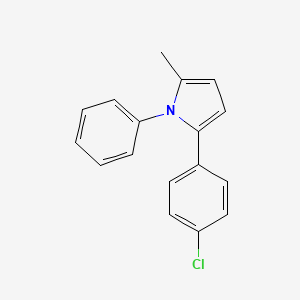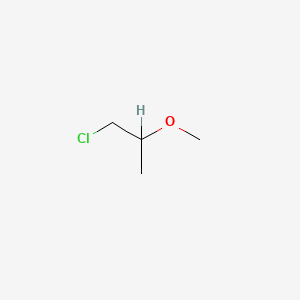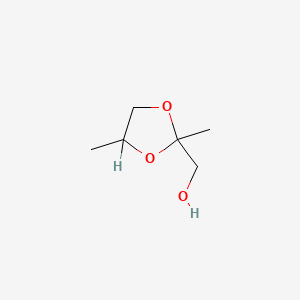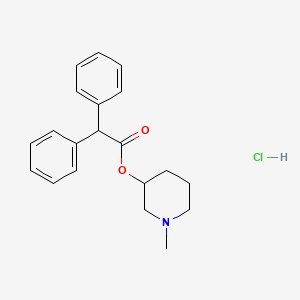![molecular formula C11H9NO3S B1656797 METHYL 2-[(2Z)-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YLIDENE]ACETATE CAS No. 54255-33-3](/img/structure/B1656797.png)
METHYL 2-[(2Z)-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YLIDENE]ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2Z)-2-(3-oxo-4H-1,4-benzothiazin-2-ylidene)acetate is an organic compound that belongs to the class of benzothiazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(2Z)-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YLIDENE]ACETATE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzothiazine derivative with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2Z)-2-(3-oxo-4H-1,4-benzothiazin-2-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of METHYL 2-[(2Z)-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YLIDENE]ACETATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazine Derivatives: Compounds with similar structures and biological activities.
Thiazolidinediones: Known for their antidiabetic properties.
Benzoxazines: Studied for their potential in material science and medicinal chemistry.
Uniqueness
Methyl (2Z)-2-(3-oxo-4H-1,4-benzothiazin-2-ylidene)acetate is unique due to its specific structural features and the resulting biological activities. Its combination of a benzothiazine ring with a keto group and an ester moiety gives it distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
54255-33-3 |
|---|---|
Fórmula molecular |
C11H9NO3S |
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
methyl (2Z)-2-(3-oxo-4H-1,4-benzothiazin-2-ylidene)acetate |
InChI |
InChI=1S/C11H9NO3S/c1-15-10(13)6-9-11(14)12-7-4-2-3-5-8(7)16-9/h2-6H,1H3,(H,12,14)/b9-6- |
Clave InChI |
MGAINRJZMKQGDQ-TWGQIWQCSA-N |
SMILES |
COC(=O)C=C1C(=O)NC2=CC=CC=C2S1 |
SMILES isomérico |
COC(=O)/C=C\1/C(=O)NC2=CC=CC=C2S1 |
SMILES canónico |
COC(=O)C=C1C(=O)NC2=CC=CC=C2S1 |
| 54255-33-3 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1-benzofuran-2-carboxylate](/img/structure/B1656717.png)
![7-(4-Fluorophenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B1656718.png)


![2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B1656722.png)
![3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole](/img/structure/B1656723.png)
![N-(4-fluorophenyl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B1656724.png)

![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzonitrile](/img/structure/B1656730.png)
![N-(5-chloro-2-morpholin-4-yl-phenyl)-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide](/img/structure/B1656732.png)


![3-[(2,4-dimethylphenyl)sulfamoyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B1656736.png)
![1-(Naphthalen-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone](/img/structure/B1656737.png)
